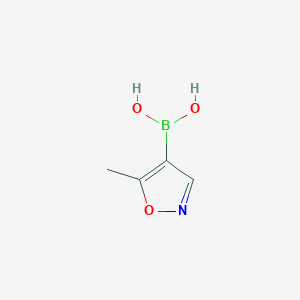

(5-Methylisoxazol-4-yl)boronic acid

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO3/c1-3-4(5(7)8)2-6-9-3/h2,7-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQFTSAYEJOSPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(ON=C1)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylisoxazol 4 Yl Boronic Acid and Derivatives

Direct Boronation Strategies for Isoxazole (B147169) Cores

Direct boronation methods introduce the boronic acid functionality directly onto the isoxazole ring. These approaches are often favored for their atom economy and potentially shorter synthetic sequences.

Metal-Catalyzed C-H Activation and Borylation Pathways

A prominent and modern approach for the synthesis of aryl and heteroaryl boronic acids is through metal-catalyzed C-H activation and borylation. acsgcipr.orgrsc.org This method directly converts a C-H bond on the isoxazole ring to a C-B bond, typically using a transition metal catalyst, such as iridium or rhodium, and a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). acsgcipr.orgnih.gov The regioselectivity of this reaction is influenced by both steric and electronic factors of the substrate and the directing capabilities of any existing functional groups. acsgcipr.orgrsc.org While this method is powerful for arenes, its application to specific heterocycles like 5-methylisoxazole (B1293550) requires careful optimization to control the position of borylation. nih.gov

Directed ortho-Metalation and Subsequent Borylation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This strategy involves the use of a directing metalation group (DMG) on the isoxazole core, which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting lithiated intermediate can then be quenched with a suitable boron electrophile, such as trialkyl borate (B1201080), to furnish the desired boronic acid or its ester. The choice of the directing group is crucial for the success of this method. For isoxazoles, while not as extensively documented as for other aromatic systems, groups capable of coordinating with lithium, such as amides or methoxy (B1213986) groups, could potentially direct borylation to the C4 position. wikipedia.orguwindsor.ca

Palladium-Catalyzed Halogen-Boron Exchange Reactions

The palladium-catalyzed cross-coupling of a halogenated isoxazole with a diboron (B99234) reagent, often referred to as the Miyaura borylation, is a widely used and robust method for synthesizing boronic esters. nih.govrsc.org This reaction typically involves treating a 4-halo-5-methylisoxazole (where the halogen is iodine, bromine, or chlorine) with a diboron reagent like B₂pin₂ in the presence of a palladium catalyst and a suitable base. rsc.orgnih.gov The efficiency of this transformation is highly dependent on the choice of ligand for the palladium catalyst, with various phosphine (B1218219) and carbene ligands being developed to improve reaction scope and yields. rsc.org This method offers high regioselectivity as the borylation occurs specifically at the position of the halogen atom.

Indirect Synthesis via Precursor Functionalization

Indirect methods involve the synthesis of a functionalized isoxazole precursor which is then converted to the target boronic acid. These multi-step sequences can provide access to specific isomers that may be difficult to obtain through direct methods.

Halogenated Isoxazole Precursor Synthesis and Derivatization

A common indirect route to (5-Methylisoxazol-4-yl)boronic acid involves the initial synthesis of a 4-halo-5-methylisoxazole. This halogenated intermediate then serves as a precursor for subsequent conversion to the boronic acid. The synthesis of such precursors can be achieved through various methods, including the cyclization of appropriately substituted precursors. Once the 4-halo-5-methylisoxazole is obtained, it can be converted to the boronic acid via the palladium-catalyzed borylation described in section 2.1.3 or through metal-halogen exchange followed by borylation as detailed below.

Synthesis via Organometallic Intermediates (e.g., Grignard or Organolithium Reagents)

The formation of an organometallic intermediate from a halogenated isoxazole, followed by reaction with a boron electrophile, is a classic and effective strategy. nih.gov

Organolithium Reagents: Treatment of a 4-halo-5-methylisoxazole with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in a lithium-halogen exchange, generating a highly reactive 4-lithio-5-methylisoxazole intermediate. medium.combris.ac.uk This intermediate is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester, which upon acidic workup, yields the desired (5-Methylisoxazol-4-yl)boronic acid. researchgate.net This method is often high-yielding and allows for a clean conversion of the halide to the boronic acid. medium.com

Grignard Reagents: Alternatively, a Grignard reagent can be prepared by reacting a 4-halo-5-methylisoxazole with magnesium metal. google.comgoogle.com The resulting isoxazolylmagnesium halide can then be reacted with a boron-containing electrophile to introduce the boronic acid functionality. google.comgoogle.com While Grignard reagents are generally less reactive than their organolithium counterparts, they can be advantageous in the presence of certain functional groups. The reaction conditions, such as the solvent and temperature, are critical for the successful formation and subsequent reaction of the Grignard reagent. researchgate.net

Enantioselective Synthesis and Stereocontrol Approaches in Derivatization

The introduction of stereocenters into derivatives of (5-methylisoxazol-4-yl)boronic acid is a key challenge for accessing chiral molecules with specific biological activities or material properties. While literature directly addressing the enantioselective derivatization of (5-methylisoxazol-4-yl)boronic acid is limited, several established asymmetric synthesis strategies can be applied to achieve stereocontrol. These approaches primarily involve the use of chiral catalysts, chiral auxiliaries, or enzymatic transformations.

Catalytic Asymmetric Synthesis:

Catalytic methods are highly desirable as they can generate large quantities of a chiral product from a small amount of a chiral catalyst. For the derivatization of (5-methylisoxazol-4-yl)boronic acid, asymmetric reactions targeting functional groups on the isoxazole ring or on substituents would be most relevant. For instance, asymmetric reduction of a ketone or imine substituent on the isoxazole ring, catalyzed by a chiral transition metal complex, could furnish chiral alcohols or amines.

A notable example in the broader context of boronic acid derivatives is the rhodium-catalyzed asymmetric reversed hydroboration of β,β-disubstituted α,β-unsaturated amides, which yields chiral tertiary boronic esters with high enantioselectivity. nih.gov This method demonstrates the potential for creating stereocenters adjacent to the boron moiety. Similarly, copper-catalyzed enantioselective N-alkylation of carbamates with racemic α-chloroboronate esters provides access to enantioenriched α-aminoboronic acid derivatives. nih.gov These catalytic systems, employing chiral ligands, could potentially be adapted for the asymmetric functionalization of derivatives of (5-methylisoxazol-4-yl)boronic acid.

Chiral Auxiliaries:

The use of chiral auxiliaries is a well-established method for stereocontrol. A chiral auxiliary can be temporarily attached to a derivative of (5-methylisoxazol-4-yl)boronic acid, directing a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a chiral alcohol could be esterified with a carboxylic acid derivative of (5-methylisoxazol-4-yl)boronic acid, and the resulting chiral ester could then undergo a diastereoselective reaction at a position alpha to the carbonyl group.

Enzymatic and Chemoenzymatic Approaches:

Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of chiral molecules under mild conditions. Lipases, for instance, are commonly used for the kinetic resolution of racemic alcohols and esters. A chemoenzymatic approach was successfully used for the synthesis of both enantiomers of 1-(3-bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol. acs.org This involved an alcohol dehydrogenase-catalyzed reduction of a ketone to produce the (S)-enantiomer and a lipase-catalyzed kinetic resolution of a racemic bromohydrin to yield the (R)-enantiomer. acs.org Such strategies could be directly applicable to the synthesis of chiral alcohol derivatives of (5-methylisoxazol-4-yl)boronic acid.

Chiral Resolution:

In cases where direct asymmetric synthesis is not feasible, chiral resolution of a racemic mixture of a derivatized (5-methylisoxazol-4-yl)boronic acid can be employed. This technique separates enantiomers based on their different interactions with a chiral resolving agent or a chiral stationary phase in chromatography. wikipedia.org The most common method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral acid or base. wikipedia.org These diastereomeric salts can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.

Table 1: Potential Enantioselective Strategies for Derivatization

| Strategy | Description | Potential Application to (5-Methylisoxazol-4-yl)boronic Acid Derivatives |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a chemical transformation. | Asymmetric reduction of a ketone substituent to a chiral alcohol; Asymmetric amination to form a chiral amine. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a diastereoselective reaction. | Diastereoselective alkylation or addition to a carbonyl group on a derivative. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | Kinetic resolution of a racemic alcohol derivative using a lipase. |

| Chiral Resolution | Separation of enantiomers through the formation of diastereomeric derivatives or chiral chromatography. | Separation of a racemic carboxylic acid derivative via diastereomeric salt formation. |

Flow Chemistry and Green Synthetic Routes for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production of (5-methylisoxazol-4-yl)boronic acid and its derivatives necessitates the development of efficient, safe, and environmentally sustainable methodologies. Flow chemistry and green synthetic routes offer significant advantages over traditional batch processes in this regard.

Flow Chemistry:

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a tank, offers numerous benefits for the synthesis of boronic acids. mdpi.com These advantages include enhanced heat and mass transfer, improved safety for handling hazardous reagents and reactive intermediates, and the potential for automation and high-throughput production. mdpi.com

The synthesis of boronic acids often involves organolithium or Grignard reagents, which are highly reactive and can be difficult to handle on a large scale in batch reactors. Flow chemistry allows for the in situ generation and immediate consumption of these reactive species in a controlled manner, minimizing the risks associated with their accumulation. rsc.org For instance, a continuous flow process for the synthesis of aryl boronic acids via a bromine-lithium exchange reaction has been demonstrated to effectively suppress side reactions. rsc.org This approach could be directly applicable to the large-scale synthesis of (5-methylisoxazol-4-yl)boronic acid from a corresponding bromo-isoxazole precursor.

Green Synthetic Routes:

Green chemistry principles aim to minimize the environmental impact of chemical processes. For the synthesis of (5-methylisoxazol-4-yl)boronic acid, this can be achieved by using less hazardous solvents, reducing energy consumption, and employing catalytic methods to minimize waste.

One green approach is the use of mechanochemistry, where reactions are induced by grinding solid reactants together, often in the absence of a solvent. A facile and environmentally benign method for the formation of boronic acid esters from boronic acids and diols has been reported using simple grinding. acs.org This solvent-free approach offers excellent yields and purity.

The choice of reagents and catalysts also plays a crucial role in the greenness of a synthetic route. The use of low-toxicity boronic acids is considered a "green" aspect of Suzuki-Miyaura couplings. nih.gov Additionally, the development of catalytic systems that operate in environmentally friendly solvents like water or ethanol (B145695), or even under solvent-free conditions, is a key area of research. For example, a mild and highly efficient protocol for the ipso-hydroxylation of arylboronic acids to phenols has been developed using aqueous hydrogen peroxide in ethanol at room temperature, with a reaction time of just one minute. ubbcluj.ro

Table 2: Comparison of Batch vs. Flow Synthesis for Boronic Acids

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk with hazardous reagents and exotherms on a large scale. | Enhanced safety due to small reaction volumes and better temperature control. mdpi.com |

| Scalability | Often requires significant process redevelopment for scale-up. | More straightforward scalability by running the system for longer periods. |

| Reaction Control | Less precise control over reaction parameters like temperature and mixing. | Precise control over residence time, temperature, and mixing. mdpi.com |

| Efficiency | May involve multiple work-up and isolation steps. | Enables telescoping of reactions, reducing waste and improving throughput. researchgate.net |

| Handling of Intermediates | Isolation of potentially unstable intermediates may be necessary. | In situ generation and consumption of reactive intermediates is possible. rsc.org |

Reactivity Profiles and Transformative Applications of 5 Methylisoxazol 4 Yl Boronic Acid

Cross-Coupling Reactions Leveraging Boronic Acid Functionality

The boronic acid functional group is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Cross-Coupling: Scope, Limitations, and Mechanistic Considerations with Diverse Electrophiles

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, and it stands as one of the most powerful methods for the construction of biaryl and vinyl-substituted aromatic systems. wikipedia.orgyoutube.com While specific studies detailing the Suzuki-Miyaura coupling of (5-Methylisoxazol-4-yl)boronic acid are not extensively documented in the reviewed literature, the reactivity of closely related isoxazole (B147169) boronic acids and their derivatives provides significant insight into its expected scope and limitations.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The choice of catalyst, ligand, base, and solvent system is crucial for the successful coupling of heteroaryl boronic acids.

Scope and Limitations:

The coupling of isoxazole-based boronic acids has been demonstrated with a variety of aryl and heteroaryl halides. For instance, the Suzuki-Miyaura coupling of 4-iodoisoxazoles with various arylboronic acids has been successfully employed in the synthesis of 3,4-disubstituted isoxazoles. researchgate.net This suggests that (5-Methylisoxazol-4-yl)boronic acid would readily couple with a range of electron-rich, electron-poor, and sterically hindered aryl and heteroaryl iodides, bromides, and triflates.

However, challenges can arise. The stability of heteroaryl boronic acids can be a limiting factor, with protodeboronation (cleavage of the C-B bond by a proton source) being a common side reaction. This can be mitigated by using the corresponding boronic esters, such as the pinacol (B44631) ester, which often exhibit greater stability. wikipedia.org Furthermore, the presence of certain functional groups on either coupling partner can influence the reaction outcome.

A practical demonstration of the utility of isoxazole boronic acid derivatives is the efficient synthesis of the COX-2 inhibitor Valdecoxib. This was achieved through a Suzuki-Miyaura coupling of a 4-iodoisoxazole (B1321973) with a commercially available benzenesulfonamide-4-boronic acid pinacol ester. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Isoxazole Derivatives

| Isoxazole Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 4-Iodoisoxazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4-Phenylisoxazole | 85 | researchgate.net |

| 4-Iodoisoxazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4-(4-Methoxyphenyl)isoxazole | 82 | researchgate.net |

| 5-Methyl-3-phenyl-4-iodoisoxazole | Benzenesulfonamide-4-boronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | Valdecoxib | 95 | nih.gov |

This table presents data for analogous compounds to illustrate the potential reactivity of (5-Methylisoxazol-4-yl)boronic acid.

Chan-Lam Coupling and Related Amidation/Arylation Processes

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using copper catalysts. researchgate.net This reaction typically involves the coupling of a boronic acid with an amine or an alcohol. researchgate.netnih.gov While direct examples involving (5-Methylisoxazol-4-yl)boronic acid are not prevalent in the literature, the general principles of Chan-Lam coupling are applicable.

The reaction mechanism is thought to proceed through the formation of a copper(II)-boronic acid complex, followed by coordination of the amine or alcohol. A subsequent reductive elimination from a copper(III) intermediate is proposed to form the desired C-N or C-O bond. organic-chemistry.org

Scope in Amidation and Arylation:

The Chan-Lam coupling is compatible with a wide range of amines, including primary and secondary aliphatic and aromatic amines, as well as amides, carbamates, and sulfonamides. nih.gov Similarly, a variety of alcohols and phenols can be arylated. The reaction is often carried out under mild conditions, frequently at room temperature and open to the air. researchgate.net A nickel-catalyzed C-N cross-coupling of organoboronic acids with 5-alkoxy/phenoxy isoxazoles has been reported, leading to the synthesis of N-aryl β-enamino esters through N-O bond cleavage. rsc.org

Table 2: Potential Chan-Lam Coupling Reactions with (5-Methylisoxazol-4-yl)boronic Acid

| Amine/Alcohol | Catalyst | Base | Solvent | Potential Product |

| Aniline | Cu(OAc)₂ | Pyridine (B92270) | CH₂Cl₂ | N-(5-Methylisoxazol-4-yl)aniline |

| Benzylamine | Cu(OAc)₂ | Et₃N | THF | N-Benzyl-5-methylisoxazol-4-amine |

| Phenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 4-Phenoxy-5-methylisoxazole |

| Methanol | Cu(OAc)₂ | Et₃N | CH₃OH | 4-Methoxy-5-methylisoxazole |

This table is illustrative and based on the general scope of the Chan-Lam coupling, as specific examples with (5-Methylisoxazol-4-yl)boronic acid are not available in the reviewed literature.

Negishi, Stille, and Hiyama Coupling Analogs with Boronic Acid Derivatives

While the Suzuki-Miyaura reaction is the most common cross-coupling reaction for boronic acids, analogous transformations such as the Negishi, Stille, and Hiyama couplings typically utilize other organometallic reagents. However, the isoxazole scaffold can participate in these reactions, often starting from a halogenated isoxazole.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org The synthesis of CRF receptor ligands has been achieved via the Negishi coupling of a 3-pyridyl zinc reagent with a chlorinated pyridine derivative. organic-chemistry.org While not directly involving a boronic acid, this highlights the utility of coupling reactions for functionalizing heterocyclic systems.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. researchgate.net Stille reactions of isoxazolyl-4-stannyl derivatives have been reported, demonstrating the feasibility of functionalizing the C4-position of the isoxazole ring through this methodology. researchgate.net The main drawback of this method is the toxicity of the organotin reagents. researchgate.net

Hiyama Coupling: This palladium-catalyzed reaction couples an organosilane with an organic halide. wikipedia.orgorganic-chemistry.org The Hiyama coupling is considered a more environmentally friendly alternative to the Stille coupling. organic-chemistry.org The reaction requires activation of the organosilane with a fluoride (B91410) source or a base. Hiyama cross-coupling of isoxazolyl-4-silyl derivatives has been explored, indicating another avenue for the elaboration of the isoxazole core.

Due to a lack of specific literature examples, a data table for these couplings with (5-Methylisoxazol-4-yl)boronic acid cannot be provided.

Lewis Acidic Catalysis and Condensation Reactions

Boronic acids can act as Lewis acid catalysts, activating functional groups through the formation of reversible covalent bonds. The empty p-orbital on the boron atom can accept a lone pair of electrons, typically from an oxygen or nitrogen atom. However, there is a notable absence of specific research in the reviewed literature detailing the application of (5-Methylisoxazol-4-yl)boronic acid as a Lewis acid catalyst. The following sections are therefore based on the general catalytic capabilities of boronic acids.

Role in Dehydrative Condensations and Esterifications

Arylboronic acids are known to be effective catalysts for dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines, and esters from carboxylic acids and alcohols. The catalytic cycle is believed to involve the formation of an acyloxyboronate intermediate, which is more electrophilic than the free carboxylic acid, thus facilitating nucleophilic attack by the amine or alcohol.

The efficiency of the boronic acid catalyst can be influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups generally enhance the Lewis acidity of the boron center, leading to more active catalysts. The 5-methylisoxazole (B1293550) group is a five-membered heterocycle, and its electronic influence on the boronic acid's Lewis acidity would be a key factor in its catalytic potential.

Catalytic Activity in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Beyond condensation reactions, boronic acids have been shown to catalyze a variety of other carbon-carbon and carbon-heteroatom bond-forming reactions. These include Friedel-Crafts-type reactions, conjugate additions, and cycloadditions. The ability of the boronic acid to act as a transient directing group or to activate a substrate towards nucleophilic attack is central to its catalytic role in these transformations.

Given the lack of specific experimental data for (5-Methylisoxazol-4-yl)boronic acid in this context, its catalytic activity remains a subject for future investigation. The unique electronic and steric properties of the 5-methylisoxazole moiety could potentially lead to novel catalytic applications.

Additions to Unsaturated Systems and Other Transformative Reactions

The following sections outline the theoretical potential for (5-Methylisoxazol-4-yl)boronic acid to participate in addition reactions, based on the general reactivity of boronic acids. It is important to note that these descriptions are based on general principles rather than specific reported examples for this compound.

Hydroboration and Carboboration Reactions

Hydroboration involves the addition of a boron-hydrogen bond across a double or triple bond. While borane (B79455) (BH3) and its derivatives are the typical reagents for this transformation, the direct participation of a boronic acid like (5-Methylisoxazol-4-yl)boronic acid as the source of hydroboration is not a standard or reported reaction.

Carboboration, the addition of a boron-carbon bond to an unsaturated system, is a powerful C-C bond-forming reaction. Theoretically, under specific catalytic conditions, the (5-methylisoxazol-4-yl) group could be transferred to an alkyne or alkene. However, dedicated studies on the carboboration potential of (5-Methylisoxazol-4-yl)boronic acid have not been found in the surveyed literature.

Nucleophilic Additions to Carbonyls and Imines

The addition of the organic moiety from a boronic acid to a carbonyl or imine is a significant method for forming carbon-carbon and carbon-nitrogen bonds. These reactions often require activation of the boronic acid or the electrophile.

The reaction of organoboronic acids with carbonyl compounds can proceed via the formation of an "ate" complex, enhancing the nucleophilicity of the organic group. While this is a known transformation for various aryl and alkyl boronic acids, specific examples detailing the addition of the 5-methylisoxazol-4-yl group from its corresponding boronic acid to aldehydes, ketones, or imines are not prevalent in the literature. The successful implementation of such a reaction would likely depend on the reaction conditions, including the choice of catalyst and any activating agents.

Functional Group Transformations and Derivatization

The boronic acid group is a versatile functional handle that can be transformed into a variety of other functional groups. These transformations significantly broaden the synthetic utility of the parent molecule.

Common transformations of boronic acids include oxidation to the corresponding phenol, amination to form anilines, and halogenation to introduce a halide. For (5-Methylisoxazol-4-yl)boronic acid, these transformations would theoretically yield 4-hydroxy-5-methylisoxazole, 4-amino-5-methylisoxazole, and 4-halo-5-methylisoxazole, respectively. While these are plausible synthetic routes based on established methodologies for other boronic acids, specific documented procedures and yields for these transformations on (5-Methylisoxazol-4-yl)boronic acid are not widely reported.

Derivatization of the boronic acid itself, for instance, through the formation of boronate esters (e.g., with pinacol), is a common practice to enhance stability, and solubility, or to modify its reactivity in subsequent reactions.

Mechanistic Insights and Computational Studies on 5 Methylisoxazol 4 Yl Boronic Acid Reactivity

Transition State Analysis in Metal-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and (5-Methylisoxazol-4-yl)boronic acid is a valuable partner in these transformations. libretexts.orgnih.gov The catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination, has been a subject of extensive computational investigation to understand the energetics of each step. libretexts.orgyoutube.com

Transition state analysis, often employing Density Functional Theory (DFT), is crucial for identifying the rate-determining step and understanding how catalyst and substrate structure influence reactivity. For heteroaryl boronic acids like the 5-methylisoxazole (B1293550) derivative, the transmetalation step is often of key interest. Computational models help to elucidate the structure of the transition state, which can involve the formation of a bridged palladium-oxygen-boron intermediate. The energy barrier of this transition state dictates the efficiency of the aryl group transfer from boron to the palladium center.

While specific transition state energy values for the coupling of (5-Methylisoxazol-4-yl)boronic acid are not widely published, studies on structurally similar heteroaryl boronic acids provide valuable insights. For instance, research on the coupling of 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester highlights the challenges associated with heteroaryl substrates. nih.gov These studies often reveal that the electronic nature of the heterocycle and the substitution pattern significantly impact the stability of the transition state and, consequently, the reaction outcome.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of (5-Methylisoxazol-4-yl)boronic acid and how they govern its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges.

The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. For (5-Methylisoxazol-4-yl)boronic acid, the electron-withdrawing nature of the isoxazole (B147169) ring, influenced by the nitrogen and oxygen heteroatoms, plays a significant role in modulating its electronic structure and HOMO-LUMO gap. DFT calculations on similar heterocyclic systems have shown that the introduction of heteroatoms and substituents can significantly alter these frontier orbital energies. nih.gov

Mulliken population analysis is a computational method used to assign partial atomic charges, providing insight into the electrostatic potential of the molecule. researchgate.netwikipedia.orguni-muenchen.de This analysis can identify the most electron-rich and electron-deficient sites within (5-Methylisoxazol-4-yl)boronic acid, which is crucial for predicting its interaction with the palladium catalyst and other reagents in the reaction mixture. The charge distribution influences the facility of the transmetalation step, a critical phase in the Suzuki-Miyaura coupling. researchgate.net

Table 1: Illustrative Calculated Electronic Properties of a Heterocyclic Boronic Acid Derivative (Generic Example)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: This table is for illustrative purposes and does not represent specific experimental or calculated data for (5-Methylisoxazol-4-yl)boronic acid due to the lack of available specific literature data.

Table 2: Illustrative Mulliken Atomic Charges for a Heterocyclic Ring System (Generic Example)

| Atom | Charge (e) |

| C1 | +0.15 |

| N2 | -0.25 |

| O3 | -0.30 |

| C4 | +0.20 |

| C5 | -0.10 |

Note: This table is for illustrative purposes and does not represent specific experimental or calculated data for (5-Methylisoxazol-4-yl)boronic acid due to the lack of available specific literature data.

Solvent Effects and Reaction Pathway Elucidation

For polar molecules like (5-Methylisoxazol-4-yl)boronic acid and the charged intermediates in the catalytic cycle, polar solvents can offer significant stabilization through solvation. This stabilization can lower the energy of certain transition states, thereby accelerating the reaction. Conversely, in some cases, strong coordination of the solvent to the catalyst can inhibit the reaction.

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the solvent environment and calculate its effect on the reaction energetics. These studies can help in the rational selection of solvents to optimize reaction conditions. While specific computational studies on solvent effects for (5-Methylisoxazol-4-yl)boronic acid are scarce, the general principles derived from studies on other arylboronic acids are applicable. The use of aqueous or mixed aqueous-organic solvent systems, for example, is common in Suzuki-Miyaura reactions and their effects on the stability of boronic acids and the catalytic species are a key area of computational investigation. mdpi.com

Ligand Design and Catalyst Optimization Guided by Computational Models

The ligand coordinated to the palladium center is a critical determinant of the catalyst's activity, stability, and selectivity in Suzuki-Miyaura cross-coupling reactions. Computational modeling has become an indispensable tool for the rational design of new ligands and the optimization of catalytic systems. nih.gov

For challenging substrates like heteroaryl boronic acids, the design of ligands that can promote efficient oxidative addition and reductive elimination is crucial. Computational studies can predict the steric and electronic properties of different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands and their impact on the geometry and reactivity of the palladium complex.

By modeling the entire catalytic cycle with different ligands, researchers can identify those that lower the activation barriers of key steps, such as transmetalation. For instance, bulky, electron-rich phosphine ligands are often found to be effective for the coupling of heteroaryl chlorides. nih.gov While specific computational ligand design studies for (5-Methylisoxazol-4-yl)boronic acid are not extensively documented, the principles of using computational models to screen and design ligands for efficient cross-coupling of heteroaryl systems are well-established. snnu.edu.cn This approach allows for a more targeted and efficient development of new catalytic systems for the synthesis of complex molecules incorporating the 5-methylisoxazole moiety.

Spectroscopic Characterization and Analytical Methodologies for 5 Methylisoxazol 4 Yl Boronic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁵N) for Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of (5-Methylisoxazol-4-yl)boronic acid in solution. By probing the magnetic properties of atomic nuclei, ¹H, ¹³C, ¹¹B, and ¹⁵N NMR provide a wealth of information regarding the connectivity and chemical environment of atoms within the molecule.

¹H NMR: Proton NMR spectra provide information on the number, environment, and coupling of hydrogen atoms. For boronic acids, the protons on the aromatic ring and the methyl group will have characteristic chemical shifts. The broad signal of the B(OH)₂ protons is also a key feature, though its position can be highly variable and it is often exchanged with deuterium (B1214612) in D₂O. researchgate.net

¹³C NMR: Carbon-13 NMR complements proton NMR by providing data on the carbon skeleton. The chemical shifts of the isoxazole (B147169) ring carbons, the methyl carbon, and the carbon atom attached to the boron atom are diagnostic. For instance, in a related compound, 5-methylisoxazole-4-carboxylic acid, the carbon atoms of the isoxazole ring show distinct signals that aid in its identification. chemicalbook.com

¹¹B NMR: Boron-11 NMR is particularly informative for organoboron compounds. nsf.gov The chemical shift of the ¹¹B nucleus is sensitive to the hybridization and coordination number of the boron atom. sdsu.edu For (5-Methylisoxazol-4-yl)boronic acid, the trigonal planar sp² hybridized boron atom of the boronic acid group is expected to show a characteristic chemical shift. nsf.govsdsu.edu The interaction with solvents or other species can lead to the formation of tetracoordinate boronate species, which would result in a significant upfield shift in the ¹¹B NMR spectrum. nsf.gov The typical chemical shift for tricoordinate boronic acids is around 30 ppm, while their cyclic anhydrides, boroxines, appear slightly downfield at approximately 33 ppm. sdsu.edu

¹⁵N NMR: Nitrogen-15 NMR, while less commonly employed due to lower natural abundance and sensitivity, can offer valuable insights into the electronic environment of the nitrogen atom within the isoxazole ring.

A representative, though not exhaustive, summary of expected NMR data is provided in the table below. Actual values can vary based on solvent and experimental conditions.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~2.5 | s | - | CH₃ |

| ~8.5 | s | - | Isoxazole-H | |

| broad | s | - | B(OH)₂ | |

| ¹³C | ~12 | q | CH₃ | |

| ~110-170 | Isoxazole carbons | |||

| C-B | ||||

| ¹¹B | ~27-33 | B(OH)₂ |

Mass Spectrometry Techniques (ESI-MS, GC-MS, HRMS) for Purity and Identity Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like boronic acids. researchgate.net It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, which can be used to determine the elemental formula of the compound with a high degree of confidence. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): While direct analysis of boronic acids by GC-MS can be challenging due to their polarity and potential for thermal decomposition, derivatization can be employed to make them more volatile and amenable to GC analysis. chromatographyonline.com This technique is particularly useful for separating and identifying impurities.

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule, which is crucial for confirming its elemental composition and distinguishing it from other compounds with the same nominal mass. rsc.org

| Technique | Ionization Mode | Observed m/z | Information Obtained |

| ESI-MS | Positive/Negative | [M+H]⁺ or [M-H]⁻ | Molecular Weight Confirmation |

| GC-MS | Electron Ionization (with derivatization) | Fragment ions | Purity and Impurity Profiling |

| HRMS | ESI | Exact mass | Elemental Composition |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of (5-Methylisoxazol-4-yl)boronic acid will exhibit characteristic absorption bands for its functional groups. Key expected vibrations include the O-H stretching of the boronic acid group (a broad band typically in the region of 3200-3600 cm⁻¹), B-O stretching (around 1300-1400 cm⁻¹), and C=N and C=C stretching vibrations from the isoxazole ring. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The B-O symmetric stretch is often a strong and sharp band in the Raman spectrum. The vibrations of the isoxazole ring will also give rise to characteristic Raman signals.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch (B(OH)₂) | 3200-3600 (broad) | |

| C-H Stretch (methyl) | ~2900-3000 | ~2900-3000 |

| C=N Stretch (isoxazole) | ~1600-1650 | ~1600-1650 |

| C=C Stretch (isoxazole) | ~1500-1600 | ~1500-1600 |

| B-O Stretch | ~1300-1400 | Strong, sharp band |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of (5-Methylisoxazol-4-yl)boronic acid and to monitor the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like boronic acids. scirp.org Reversed-phase HPLC, using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acidic modifier), can effectively separate the target compound from impurities. nih.gov Coupling HPLC with a mass spectrometer (LC-MS) provides a highly sensitive and selective method for both quantification and identification of the compound and any related impurities. sciex.comscirp.org

Gas Chromatography (GC): As mentioned previously, GC analysis of boronic acids typically requires derivatization to increase their volatility. chromatographyonline.com This method can be very effective for detecting and quantifying volatile impurities. GC is also a valuable tool for monitoring the consumption of starting materials and the formation of products in reactions involving (5-Methylisoxazol-4-yl)boronic acid, particularly in synthetic chemistry laboratories. jppres.com

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | UV, MS | Purity Assessment, Reaction Monitoring |

| GC | Various (e.g., HP-5MS) | Helium, Nitrogen | FID, MS | Impurity Profiling (with derivatization), Reaction Monitoring |

Emerging Research Directions and Future Perspectives in 5 Methylisoxazol 4 Yl Boronic Acid Chemistry

Integration into Polymer and Materials Science for Advanced Functionalities

The incorporation of boronic acid moieties into polymers has led to the development of "smart" materials that respond to specific stimuli, particularly sugars. acs.orgresearchgate.net The ability of the boronic acid group in (5-Methylisoxazol-4-yl)boronic acid to form reversible covalent bonds with diols makes it an attractive candidate for creating advanced functional materials.

These boronic acid-functionalized polymers can be designed to self-assemble into well-defined nanostructures like micelles or vesicles in aqueous media. acs.org This self-assembly can be triggered or reversed by changes in pH or the presence of diols, such as glucose. acs.org This responsive behavior is the basis for a wide range of potential applications:

Sensors: The interaction with specific analytes can lead to a measurable change in the material's properties, such as fluorescence, allowing for the detection of biologically important molecules. researchgate.net

Drug Delivery Systems: Polymers can be designed to encapsulate therapeutic agents and release them in response to a biological trigger, such as elevated glucose levels in diabetic patients. researchgate.net

Self-Healing Materials: The reversible nature of the boronate ester bond can be exploited to create materials that can repair themselves after damage. acs.org

Biocompatible Polymer Conjugates: Boronic acid-terminated polymers can be used to create conjugates with biologically relevant diols, with applications in biomaterials and diagnostics. rsc.org

The isoxazole (B147169) ring in (5-Methylisoxazol-4-yl)boronic acid can further contribute to the material's properties, for instance, by influencing its electronic characteristics or providing additional sites for non-covalent interactions. Research in this area will likely explore the synthesis of novel monomers based on (5-Methylisoxazol-4-yl)boronic acid and their polymerization to create materials with tailored properties.

Strategies for Sustainable Synthesis and Biocatalytic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a widely used building block like (5-Methylisoxazol-4-yl)boronic acid, developing sustainable and environmentally friendly production methods is a key research goal.

Current research in green chemistry for boronic acid synthesis focuses on several areas:

Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps, solvent usage, and waste generation. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695). nih.gov

Catalyst-Free or Metal-Free Reactions: Developing synthetic methods that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. rsc.org

Phase-Switch Chemistry: Utilizing "tags" like the boronic acid group itself to move a molecule between different phases (e.g., organic and aqueous) to simplify purification and avoid chromatography. acs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable approach to synthesis. Enzymes operate under mild conditions (neutral pH, room temperature) and exhibit high chemo-, regio-, and stereoselectivity. nih.govrsc.org While the direct enzymatic synthesis of C-B bonds is still an emerging field, the broader application of enzymes in C-C bond formation is well-established. nih.govrsc.orgnih.govuni-marburg.de

Future research may focus on:

Discovering or engineering enzymes that can directly catalyze the borylation of the isoxazole ring.

Developing chemoenzymatic strategies that combine enzymatic steps with traditional chemical synthesis to create more efficient and sustainable routes to (5-Methylisoxazol-4-yl)boronic acid and its derivatives.

Utilizing enzymes for the asymmetric synthesis of chiral molecules derived from (5-Methylisoxazol-4-yl)boronic acid.

Exploration of Unconventional Reactivity and Supramolecular Chemistry

While the Suzuki-Miyaura coupling is the most common reaction of boronic acids, there is a growing interest in exploring their unconventional reactivity. The Lewis acidic nature of the boron atom and its ability to engage in reversible covalent bonding and other interactions make it a versatile functional group.

One exciting area is the use of boronic acids in photoredox catalysis to generate radicals. nih.govnih.gov Under visible light irradiation, a photocatalyst can oxidize the boronic acid, leading to the formation of a carbon-centered radical that can participate in a variety of C-C bond-forming reactions that are complementary to traditional cross-coupling methods. nih.gov

Another fascinating aspect is the domino reaction of isoxazole-4-boronic acid derivatives. It has been shown that after a Suzuki coupling, the isoxazole ring can undergo a base-induced fragmentation. nih.govorganic-chemistry.org This tandem process allows for the conversion of aryl halides into arylacetonitriles in a single pot, using the isoxazole boronic acid as a cyanomethylation reagent. nih.govorganic-chemistry.orgenamine.net This highlights how the isoxazole ring itself can be a reactive partner, not just a stable scaffold.

Supramolecular chemistry offers another frontier. Boronic acids are excellent building blocks for self-assembly due to their ability to form reversible boronate esters with diols and engage in other non-covalent interactions. rsc.orgresearchgate.netrsc.org This can be used to construct a variety of ordered architectures, including:

Macrocycles and Cages: Discrete, container-like molecules with potential applications in molecular recognition and catalysis. rsc.org

Supramolecular Polymers: Polymeric chains held together by non-covalent bonds, leading to materials with dynamic and responsive properties. researchgate.net

Stimuli-Responsive Gels: Three-dimensional networks that can undergo a sol-gel transition in response to external stimuli like the addition of a sugar. researchgate.net

The interplay between the boronic acid group and the isoxazole ring in (5-Methylisoxazol-4-yl)boronic acid could lead to novel supramolecular systems with unique recognition and assembly properties.

Applications in Chemical Biology as Synthetic Tools for Scaffold Assembly

The unique properties of boronic acids make them valuable tools in chemical biology. Their ability to interact with biological molecules and their suitability for bioorthogonal chemistry—reactions that can occur in a living system without interfering with native biochemical processes—are of particular interest. nih.govnih.gov

Boronic acids are being explored in several bioorthogonal strategies:

Boronate Ester Formation: The reaction with 1,2- or 1,3-diols, which are present on many biomolecules like glycoproteins, can be used for site-selective labeling. nih.gov

Iminoboronate Formation: The reaction of 2-formylarylboronic acids with hydrazines or hydroxylamines is another rapid and selective ligation method. nih.gov

Transient Groups in Cross-Coupling: Boronic acids can be used as transient handles for modifying biomolecules via reactions like the Suzuki-Miyaura coupling. nih.gov

The isoxazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. rsc.orgnih.gov This makes (5-Methylisoxazol-4-yl)boronic acid a highly attractive building block for the synthesis of new therapeutic agents and chemical probes.

A notable application is the use of isoxazole-4-boronic acid derivatives in DNA-encoded library (DEL) synthesis . A DNA-compatible cyanomethylation of heteroaryl halides has been developed using a tandem Suzuki coupling and isoxazole fragmentation. enamine.net This demonstrates the potential of isoxazole boronic acids as tools for assembling vast libraries of compounds for drug discovery.

Future research will likely expand the use of (5-Methylisoxazol-4-yl)boronic acid in:

Developing new bioorthogonal reactions that are faster and more selective.

Synthesizing novel probes for imaging and sensing specific biological targets.

Assembling complex molecular scaffolds for high-throughput screening and drug discovery campaigns.

Creating boronic acid-based inhibitors of enzymes that interact with diol-containing substrates.

The convergence of the versatile reactivity of the boronic acid group with the privileged nature of the isoxazole scaffold positions (5-Methylisoxazol-4-yl)boronic acid as a key player in the future of scaffold assembly for chemical biology and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the purity and structural integrity of (5-Methylisoxazol-4-yl)boronic acid?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for quantifying boronic acid impurities at trace levels (e.g., <1 ppm). This method avoids derivatization and employs Multiple Reaction Monitoring (MRM) for specificity .

- MALDI Mass Spectrometry is effective for analyzing boronic acid derivatives but may require derivatization (e.g., diol complexation) to prevent boroxine formation, which complicates spectral interpretation .

- Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are standard for structural confirmation, with B NMR being particularly useful for boron environment analysis.

Q. What synthetic routes are commonly employed to prepare (5-Methylisoxazol-4-yl)boronic acid?

- Methodological Answer :

- Halogenation-Borylation : Bromination of the parent isoxazole followed by Miyaura borylation (e.g., Pd-catalyzed reaction with bis(pinacolato)diboron) .

- Cross-Coupling Precursor : The compound is synthesized as a key intermediate for Suzuki-Miyaura couplings, requiring anhydrous conditions to prevent hydrolysis of the boronic acid group .

Q. What are the primary applications of (5-Methylisoxazol-4-yl)boronic acid in drug discovery?

- Methodological Answer :

- Bioisosteric Replacement : The boronic acid moiety mimics carbonyl groups in enzyme inhibitors (e.g., β-lactamase inhibitors) .

- Anticancer Agents : Boronic acid derivatives exhibit activity against glioblastoma and other cancers via proteasome inhibition or reactive oxygen species (ROS) modulation .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving (5-Methylisoxazol-4-yl)boronic acid?

- Methodological Answer :

- Experimental Design : Use mixed-variable optimization (e.g., surrogate-based algorithms) to screen combinations of aryl halides, ligands (e.g., SPhos, XPhos), bases (KCO, CsF), and solvents (THF, dioxane) .

- Key Variables : Ligand choice significantly impacts yield due to steric and electronic effects. For example, bulky ligands enhance stability of Pd intermediates in coupling with sterically hindered substrates.

Q. What strategies mitigate boroxine formation during mass spectrometric analysis of (5-Methylisoxazol-4-yl)boronic acid?

- Methodological Answer :

- Derivatization : Form cyclic boronic esters using diols (e.g., 1,2-ethanediol) or sugars (e.g., D-fructose) to stabilize the boronic acid and suppress trimerization .

- Buffer Selection : Use acidic buffers (pH <7) to reduce boroxine formation during LC-MS/MS analysis .

Q. How can discrepancies in reported binding affinities of (5-Methylisoxazol-4-yl)boronic acid with glycoproteins be resolved?

- Methodological Answer :

- Kinetic vs. Thermodynamic Data : Employ stopped-flow kinetics to measure binding rates (e.g., and ) with sugars like D-fructose, as equilibrium constants alone may mask rapid binding dynamics .

- Control Secondary Interactions : Use surface plasmon resonance (SPR) with modified buffer systems (e.g., Tris-HCl instead of borate) to minimize non-specific interactions with glycoproteins .

Q. What computational approaches predict the mutagenic potential of boronic acid impurities in drug substances?

- Methodological Answer :

- In Silico Tools : Use QSAR models and in silico toxicology platforms (e.g., Derek Nexus) to flag mutagenicity alerts based on structural motifs (e.g., α,β-unsaturated boronic acids) .

- Density Functional Theory (DFT) : Calculate reaction pathways for boronic acid interactions with DNA bases to assess genotoxic risks.

Q. How can boronic acid-glycoprotein interactions be selectively measured in complex biological matrices?

- Methodological Answer :

- SPR with Competitive Elution : Immobilize (5-Methylisoxazol-4-yl)boronic acid on carboxymethyl dextran surfaces and monitor binding in real-time. Elute bound glycoproteins with sorbitol-containing buffers to confirm specificity .

- Fluorescence Quenching Assays : Pair the boronic acid with a fluorophore (e.g., dansyl) to detect binding-induced conformational changes in glycoproteins .

Tables for Key Data

| Analytical Method | Key Parameter | Reference |

|---|---|---|

| LC-MS/MS (MRM mode) | LOD: 0.1 ppm, LOQ: 0.3 ppm | |

| Stopped-Flow Kinetics | (D-fructose): 10 Ms | |

| Boronic Acid Derivatization | 2,3-Butanediol reduces boroxine by >90% |

| Suzuki-Miyaura Optimization | High-Yield Conditions |

|---|---|

| Ligand | SPhos (yield >85%) |

| Base | CsCO |

| Solvent | THF:HO (4:1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.